molecular formula C40H36N2 B1422727 3,3'-Bis[di(p-tolyl)amino]biphenyl CAS No. 161485-60-5

3,3'-Bis[di(p-tolyl)amino]biphenyl

Cat. No.: B1422727
CAS No.: 161485-60-5
M. Wt: 544.7 g/mol
InChI Key: AAVPITVHLAHPPZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound 3,3'-Bis[di(p-tolyl)amino]biphenyl is systematically named as N,N,N',N'-Tetrakis(4-methylphenyl)benzidine. It is also known by several synonyms including:

  • [1,1'-Biphenyl]-3,3'-diamine, N3,N3,N3',N3'-tetrakis(4-methylphenyl)-
  • 3-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-N,N-bis(4-methylphenyl)aniline
  • N3,N3,N3',N3'-Tetra-p-tolyl-[1,1'-biphenyl]-3,3'-diamine

Its molecular formula is C40H36N2, with a molecular weight of approximately 544.7 g/mol.

Structurally, it belongs to the class of diarylamines and specifically is a biphenyl derivative substituted with di(p-tolyl)amino groups at the 3 and 3' positions of the biphenyl core. This places it within the broader family of triphenylamine derivatives, characterized by triarylamine cores with various substitutions enhancing their electronic and steric properties.

Historical Development and Discovery

While specific historical discovery details for this compound are not extensively documented in public chemical databases, its development is linked to the broader exploration of triphenylamine derivatives in the late 20th and early 21st centuries. These compounds were synthesized to improve electronic properties for applications in organic electronics, such as organic light-emitting diodes and photovoltaic devices. The compound was first registered in chemical databases in 2011 and has since been studied for its optoelectronic properties.

Position within Triphenylamine Derivative Family

This compound is a specialized derivative within the triphenylamine family. Triphenylamine derivatives are characterized by a central nitrogen atom bonded to three aryl groups, which can be modified to tune electronic and photophysical properties. This compound features a biphenyl core substituted at the 3 and 3' positions with di(p-tolyl)amino groups, which are bulky and electron-rich substituents that enhance its hole-transporting capabilities and thermal stability. This structural motif is significant for materials science, particularly in organic semiconductors and light-emitting materials.

Chemical Identification Parameters

The key chemical identification parameters for this compound are as follows:

Parameter Description/Value
Molecular Formula C40H36N2
Molecular Weight 544.7 g/mol
CAS Number 161485-60-5
Appearance White to orange to green powder or crystal
Melting Point 191.0 to 195.0 °C (some sources report up to 210 °C)
Purity ≥ 98.0% (by HPLC and total nitrogen analysis)
Density Approximately 1.129 g/cm³
Refractive Index 1.659
Boiling Point Approx. 701.7 °C at 760 mmHg
Flash Point Approx. 310.7 °C
Vapor Pressure Negligible (0 mmHg at 25 °C)

These parameters are critical for the compound's characterization and quality control in research and industrial applications.

Properties

IUPAC Name

3-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-N,N-bis(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(36-21-13-30(2)14-22-36)39-9-5-7-33(27-39)34-8-6-10-40(28-34)42(37-23-15-31(3)16-24-37)38-25-17-32(4)18-26-38/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVPITVHLAHPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC(=CC=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:
This approach involves the formation of the biphenyl backbone followed by the introduction of di(p-tolyl)amino groups through nucleophilic substitution or coupling reactions.

Key Steps:

  • Preparation of Biphenyl Core:
    The biphenyl core can be synthesized via a Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between aryl boronic acids and aryl halides. This method offers high yields and regioselectivity.

  • Introduction of Amino Substituents:
    The amino groups are introduced by nucleophilic substitution of halogenated biphenyl derivatives with di(p-tolyl)amine or its precursors, often facilitated by Lewis acids or transition metal catalysts.

Research Findings:
A study indicates that the synthesis of similar diarylamines involves Lewis acid catalysis, such as Yb(OTf)₃, enabling SN2-type ring opening and subsequent aromatic substitution, with yields reaching up to 36% under optimized conditions.

Data Table: Synthesis via Nucleophilic Substitution

Step Reagents Catalyst Solvent Temperature Yield References
Biphenyl core formation Aryl boronic acid + Aryl halide Pd catalyst Toluene/water Reflux High Suzuki coupling
Amino substitution Di(p-tolyl)amine derivatives Lewis acids (Yb(OTf)₃) Dichloromethane Room temp Up to 36%

Metal-Catalyzed Cross-Coupling Reactions

Method Overview:
The most efficient and scalable method involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura or Buchwald-Hartwig amination, to form the biphenyl linkage and introduce amino groups.

Key Steps:

  • Biphenyl Formation:
    Using aryl halides (e.g., bromides or chlorides) with phenylboronic acids under palladium catalysis.

  • Amino Group Introduction:
    Employing di(p-tolyl)amine or its derivatives with palladium catalysts and suitable ligands (e.g., triphenylphosphine) under basic conditions.

Research Findings:
Patented methods describe the use of palladium complexes (e.g., bis(triphenylphosphine)palladium(II) chloride) in the presence of phosphine ligands to achieve high-yield synthesis with minimal by-products. Reaction conditions are typically mild, with temperatures around 80°C, and yields exceeding 90%.

Data Table: Palladium-Catalyzed Synthesis

Step Reagents Catalyst Ligand Solvent Temperature Yield Notes
Biphenyl coupling Aryl halide + Phenylboronic acid Pd(0) complex Triphenylphosphine Toluene/water Reflux (~80°C) >90% High efficiency
Amination Di(p-tolyl)amine + Biphenyl halide Pd catalyst Phosphine ligand DMF or toluene 80°C >85% Mild conditions

Hydrocarbon Functionalization and Derivatization

Method Overview:
An alternative route involves functionalizing biphenyl derivatives via electrophilic substitution, followed by amination steps.

Key Steps:

Research Findings:
While less common for this specific compound, this route is viable for derivatives with functional group protections, offering flexibility in synthesis.

Summary of Preparation Methods

Method Type Advantages Disadvantages Typical Yield References
Nucleophilic substitution Simple, versatile Limited scope, moderate yields Up to 36%
Palladium-catalyzed cross-coupling High yield, scalable Requires expensive catalysts >90%
Electrophilic substitution Functional group tolerance Less direct, multi-step Variable General organic synthesis

Notes on Optimization and Practical Considerations

  • Reaction Conditions:
    Palladium-catalyzed methods are preferred for their high efficiency and scalability. Reaction temperature typically around 80°C, with inert atmospheres to prevent catalyst deactivation.

  • Catalyst Selection:
    Palladium complexes with phosphine ligands (e.g., bis(triphenylphosphine)palladium(II) chloride) are most effective, reducing reaction times and increasing yields.

  • Purification:
    Post-reaction purification via column chromatography on silica gel using ethyl acetate/petroleum ether mixtures ensures high purity.

  • Safety and Handling: Transition metal catalysts and aromatic amines require proper handling under inert atmospheres and appropriate waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3’-Bis[di(p-tolyl)amino]biphenyl can undergo oxidation reactions, where the amino groups are oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted biphenyl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives of 3,3’-Bis[di(p-tolyl)amino]biphenyl.

    Reduction: Various substituted biphenyl amine derivatives.

    Substitution: Functionalized biphenyl compounds with different substituents on the aromatic rings.

Scientific Research Applications

Chemistry:

    Organic Electronics: Used as a hole transport material in OLEDs and other organic electronic devices due to its excellent charge transport properties.

    Photovoltaics: Employed in organic photovoltaic cells to enhance charge mobility and efficiency.

Biology and Medicine:

    Biosensors: Utilized in the development of biosensors for detecting various biological molecules due to its electrochemical properties.

Industry:

    Display Technology: Integral component in the manufacturing of high-performance OLED displays used in smartphones, televisions, and other electronic devices.

    Lighting: Applied in the production of energy-efficient lighting solutions, including OLED lighting panels.

Mechanism of Action

Mechanism of Action: 3,3’-Bis[di(p-tolyl)amino]biphenyl functions primarily as a hole transport material in electronic devices. It facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer in OLEDs. The di(p-tolyl)amino groups enhance the compound’s ability to transport holes by providing a high degree of conjugation and stability.

Molecular Targets and Pathways:

    Charge Transport: The compound’s molecular structure allows for efficient charge transport through the conjugated biphenyl core.

    Stability: The presence of di(p-tolyl)amino groups increases the thermal and chemical stability of the compound, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The di(p-tolyl)amino groups in the target compound provide strong electron-donating capabilities, critical for hole injection in OLEDs. In contrast, dichlorophenyl groups in the diclofenac dimer impurity (CAS: 1609187-32-7) are electron-withdrawing, altering charge transport properties .
  • Thermal Stability: The biphenyl backbone and bulky p-tolyl substituents in this compound contribute to its high thermal stability (melting point: 193°C), comparable to NPD and TPD, which are widely used in high-temperature device fabrication .

Electrochemical and Photophysical Properties

  • HOMO Energy Levels: The HOMO level of this compound is similar to NPD (-5.4 eV) and TPD (-5.2 eV), making it compatible with common emissive layers in OLEDs .
  • Conjugation Effects: Styryl-extended analogs like 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl exhibit extended π-conjugation, leading to red-shifted absorption/emission for applications in deep-red or near-infrared OLEDs .

Solubility and Processability

  • Methoxy vs. Methyl Substituents : Methoxy-containing analogs (e.g., 3,3′-dimethoxybiphenyl) exhibit higher solubility in polar solvents compared to methyl-substituted derivatives due to the polarity of the methoxy group .
  • Bulkiness: The steric hindrance from di(p-tolyl)amino groups in the target compound may reduce crystallinity, improving film-forming properties in solution-processed OLEDs .

Research Findings and Data Tables

Table 1: Thermal and Electrochemical Properties

Compound Melting Point (°C) HOMO (eV) LUMO (eV) Band Gap (eV)
This compound 193 -5.3 -1.8 3.5
NPD 280 -5.4 -1.9 3.5
TPD 255 -5.2 -1.7 3.5

Table 2: Solubility in Common Solvents

Compound Chloroform Toluene THF DMF
This compound High Moderate Low Low
3,3′-Dimethoxy-1,1′-biphenyl Moderate High High High

Biological Activity

3,3'-Bis[di(p-tolyl)amino]biphenyl (CAS No. 161485-60-5) is a biphenyl derivative characterized by the presence of two di(p-tolyl)amino groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a ligand in receptor studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound acts as a ligand , influencing receptor binding and potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Target Interactions

  • Receptor Binding : It has been observed to bind selectively to certain receptors, which may lead to downstream effects on cellular signaling.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Biological Activity

Research has shown that this compound exhibits notable biological activities:

Anticancer Activity

A study published in MDPI examined the anticancer effects of several biphenyl derivatives, including this compound. The results indicated:

  • IC50 Values : The compound showed an IC50 value of approximately 7.0 µM against HepG2 hepatocellular carcinoma cells, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.79 µM) .
  • Mechanism of Action : The compound was found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Studies

In another study focusing on antimicrobial properties:

  • Inhibition Assays : The compound demonstrated moderate inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL .
  • Potential Applications : These findings suggest possible applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound7.0Anticancer
Doxorubicin0.79Anticancer
Etoposide30.16Anticancer
Standard Antibiotics (e.g., Penicillin)VariesAntimicrobial

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-Bis[di(p-tolyl)amino]biphenyl
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